molecular formula C20H23NO3 B4868957 2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B4868957
M. Wt: 325.4 g/mol
InChI Key: MBRJKJAMVQEFMZ-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide is an organic compound that features a cyclohexyl group attached to a phenoxy moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 4-cyclohexylphenol with 2-chloro-N-(2-hydroxyphenyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(2-hydroxyphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-hydroxyphenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(2-hydroxyphenyl)acetamide

Uniqueness

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19-9-5-4-8-18(19)21-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15,22H,1-3,6-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJKJAMVQEFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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